molecular formula C5H7NO2S B2360494 (3-Methoxy-1,2-oxazol-5-yl)methanethiol CAS No. 2137581-29-2

(3-Methoxy-1,2-oxazol-5-yl)methanethiol

Cat. No.: B2360494
CAS No.: 2137581-29-2
M. Wt: 145.18
InChI Key: YJGKMVYTDPCZAV-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-oxazol-5-yl)methanethiol: is a heterocyclic compound containing an oxazole ring substituted with a methoxy group at the third position and a methanethiol group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-nitropropene with thiourea in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: (3-Methoxy-1,2-oxazol-5-yl)methanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive thiol group.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • (3-Methoxy-1,2-oxazol-5-yl)methanol
  • (3-Methoxy-1,2-oxazol-5-yl)methanamine
  • (3-Methoxy-1,2-oxazol-5-yl)methanone

Uniqueness: (3-Methoxy-1,2-oxazol-5-yl)methanethiol is unique due to the presence of both a methoxy group and a thiol group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGKMVYTDPCZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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